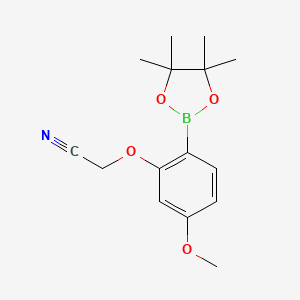

2-(5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile

Description

This compound is a boronate ester derivative featuring a phenoxy backbone substituted with a methoxy group at position 5 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 2. The acetonitrile group is linked via an ether bond, enhancing its utility in cross-coupling reactions and pharmaceutical synthesis. Its molecular formula is C₁₅H₁₈BNO₃, with an average mass of 259.114 g/mol and a monoisotopic mass of 259.13797 g/mol .

Properties

IUPAC Name |

2-[5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BNO4/c1-14(2)15(3,4)21-16(20-14)12-7-6-11(18-5)10-13(12)19-9-8-17/h6-7,10H,9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOOJGXHWRDFCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC)OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682295 | |

| Record name | [5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256359-92-8 | |

| Record name | Acetonitrile, 2-[5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256359-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile typically involves the reaction of 5-methoxy-2-bromophenol with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile undergoes various types of chemical reactions, including:

Oxidation: The boronic ester group can be oxidized to form boronic acids.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Sodium methoxide or other strong nucleophiles in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products

Oxidation: Formation of 2-(5-methoxy-2-boronic acid)phenoxy)acetonitrile.

Reduction: Formation of 2-(5-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethylamine.

Substitution: Formation of various substituted phenoxyacetonitriles depending on the nucleophile used.

Scientific Research Applications

2-(5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

Biology: Investigated for its potential as a biochemical probe due to its boronic ester group, which can interact with diols and other biomolecules.

Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

Industry: Utilized in the production of advanced materials, including polymers and electronic components, due to its unique reactivity and stability.

Mechanism of Action

The mechanism of action of 2-(5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile involves its interaction with various molecular targets. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in biochemical assays and drug design. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, further enhancing its versatility in molecular recognition and binding.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism and Substituent Effects

Compound A : 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile (CAS 936250-18-9)

- Key Difference : Boronate group at position 3 (meta) instead of position 2 (ortho).

- Impact : Reduced steric hindrance compared to the target compound, leading to higher reactivity in Suzuki-Miyaura couplings. However, the absence of the methoxy group decreases solubility in polar solvents .

Compound B : 2-(2-Methoxy-5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile (CAS N/A)

- Key Difference : Methoxy group at position 2 and boronate at position 5 (para).

- Impact: The reversed substituent positions alter electronic effects.

Compound C : 2-(2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetonitrile (CAS 325141-71-7)

Physicochemical Properties

| Property | Target Compound | Compound A | Compound B | Compound C |

|---|---|---|---|---|

| Molecular Weight (g/mol) | 259.11 | 259.11 | 273.14 | 243.11 |

| Boiling Point (°C) | N/A | N/A | N/A | N/A |

| Solubility in MeCN | High | Moderate | High | Low |

| Stability in H₂O | Moderate | Low | Low | High |

Notes:

- The methoxy group in the target compound improves solubility in acetonitrile (MeCN) compared to non-substituted analogs like Compound C .

- Boronate esters generally hydrolyze in aqueous media, but steric protection from substituents (e.g., methoxy at position 5) may delay degradation .

Key Reaction Data :

| Parameter | Target Compound | Compound A |

|---|---|---|

| Catalyst Loading (mol%) | 5% Pd(OAc)₂ | 5% Pd(OAc)₂ |

| Ligand | Dicyclohexylphosphine | Same |

| Yield | 65–75% (est.) | 70–80% |

Biological Activity

The compound 2-(5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile (CAS Number: 461699-81-0) is a boron-containing organic compound with potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy group and a dioxaborolane moiety, which are known to influence its biological interactions. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that compounds with dioxaborolane structures often exhibit significant biological activities due to their ability to interact with various biological targets. For the specific compound :

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties by inhibiting cell proliferation in cancer cell lines.

- Enzyme Inhibition : The dioxaborolane group is known for its ability to inhibit certain enzymes, potentially affecting metabolic pathways in cells.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, some proposed mechanisms include:

- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit protein kinases involved in cell signaling pathways critical for cancer progression.

- Interaction with Nucleophiles : The boron atom may interact with nucleophiles in biological systems, leading to the modulation of various biochemical pathways.

Case Study 1: Anticancer Activity

A study focusing on the anticancer effects of related boron compounds demonstrated that these compounds could significantly inhibit the growth of various cancer cell lines. For example:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MDA-MB-231 | 0.126 | Apoptosis induction |

| Compound B | MCF-7 | 1.75 | Cell cycle arrest |

Note: The specific IC50 values for the target compound are yet to be published but are expected to follow similar trends based on structural analogs.

Case Study 2: Enzyme Inhibition

Research has indicated that boron-containing compounds can act as inhibitors of matrix metalloproteinases (MMPs), which play a role in tumor metastasis. A related study found that:

| Compound | MMP Inhibition IC50 (µM) |

|---|---|

| Compound C | 0.87 |

| Compound D | 12.91 |

This suggests potential therapeutic applications in cancer treatment by preventing metastasis.

Safety and Toxicity

Toxicological assessments are crucial for understanding the safety profile of any new compound. The target compound has been classified under several hazard categories:

- H302 : Harmful if swallowed.

- H315 : Causes skin irritation.

These classifications underscore the need for careful handling and further studies to assess long-term safety in vivo.

Q & A

Basic Synthesis and Characterization

Q1.1: What are the optimal reaction conditions for synthesizing 2-(5-Methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetonitrile? Answer: The synthesis typically involves cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) under inert atmospheres. Key steps include:

- Substrate Preparation: Start with a halogenated precursor (e.g., 5-methoxy-2-iodophenol) and functionalize with acetonitrile via nucleophilic substitution.

- Borylation: React the intermediate with bis(pinacolato)diboron (B₂pin₂) in the presence of a catalyst and base (e.g., KOAc) at 80–100°C in anhydrous THF .

- Purification: Use column chromatography with hexane/ethyl acetate gradients to isolate the product. Confirm purity via HPLC and NMR (¹H, ¹³C, ¹¹B) .

Q1.2: How does the methoxy group influence the compound’s stability during storage? Answer: The methoxy group enhances stability by reducing electron-deficient regions on the aromatic ring, minimizing undesired oxidation. However, the compound remains air-sensitive due to the boronate ester moiety. Store under argon at –20°C in amber vials to prevent hydrolysis or dimerization .

Advanced Mechanistic and Reactivity Studies

Q2.1: What mechanistic insights explain unexpected byproducts in Suzuki-Miyaura couplings using this compound? Answer: Byproducts often arise from:

- Protodeboronation: Acidic conditions or trace water can hydrolyze the boronate ester, forming phenol derivatives. Mitigate by using anhydrous solvents and degassing protocols.

- Homocoupling: Pd(0) catalysts may induce aryl-aryl coupling if oxidative conditions are not controlled. Optimize catalyst loading and reaction time .

Validate intermediates via mass spectrometry and kinetic studies to identify rate-limiting steps .

Q2.2: How do steric and electronic effects of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group impact cross-coupling efficiency? Answer: The pinacol boronate group balances steric bulk (methyl substituents) and electronic activation:

- Steric Effects: Shield the boron center, reducing unwanted side reactions but slowing transmetallation.

- Electronic Effects: The electron-rich dioxaborolane ring enhances oxidative addition with Pd catalysts.

Compare reactivity with non-methylated analogs (e.g., boronic acids) using kinetic profiling and DFT calculations .

Applications in Materials Science

Q3.1: What methodologies are used to incorporate this compound into conjugated polymers for organic electronics? Answer:

- Polymer Design: Use Stille or Suzuki couplings to integrate the boronate ester into π-conjugated backbones (e.g., polyfluorenes or polythiophenes).

- Optoelectronic Tuning: The methoxy and nitrile groups modulate HOMO/LUMO levels. Characterize via cyclic voltammetry and UV-Vis spectroscopy.

- Device Fabrication: Spin-coat polymers onto ITO substrates; test charge mobility using field-effect transistor (FET) architectures .

Q3.2: How does the nitrile group affect crystallinity in solid-state materials? Answer: The nitrile group promotes dipole-dipole interactions, enhancing crystallinity and thermal stability. Use X-ray diffraction (XRD) to analyze packing motifs. Compare with non-nitrile analogs (e.g., methyl esters) to isolate polarity effects .

Biological and Medicinal Chemistry

Q4.1: What strategies optimize this compound’s solubility for in vitro bioactivity assays? Answer:

- Co-solvent Systems: Use DMSO/PBS mixtures (≤1% DMSO) to maintain solubility without denaturing proteins.

- Prodrug Derivatization: Replace the nitrile with hydrolyzable esters (e.g., acetates) to enhance aqueous solubility.

Validate stability via LC-MS and cellular cytotoxicity assays .

Q4.2: How can structural analogs resolve contradictions in reported IC₅₀ values against kinase targets? Answer:

- SAR Studies: Synthesize analogs with modified substituents (e.g., fluoro instead of methoxy) and test against recombinant kinases.

- Binding Assays: Use surface plasmon resonance (SPR) to measure dissociation constants (KD), controlling for ATP competition.

Cross-reference with crystallographic data (e.g., PDB entries) to identify critical binding interactions .

Data Contradictions and Validation

Q5.1: How to resolve discrepancies in reported NMR chemical shifts for the boronate ester proton? Answer: Variations arise from solvent polarity (CDCl₃ vs. DMSO-d₆) and concentration effects. Standardize conditions:

- Use 0.1 M solutions in CDCl₃.

- Reference ¹H shifts to TMS and ¹¹B shifts to BF₃·Et₂O.

Publish raw data with acquisition parameters (e.g., pulse width, relaxation delays) .

Q5.2: Why do computational models underestimate the compound’s dipole moment? Answer: Many DFT functionals (e.g., B3LYP) poorly describe delocalization in boronate esters. Use higher-level methods (e.g., MP2 or CCSD(T)) with polarized basis sets (6-311++G(d,p)). Validate with experimental dielectric constant measurements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.